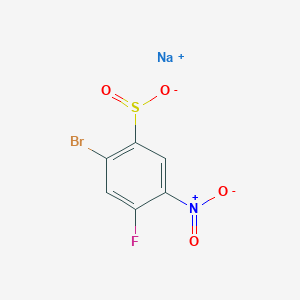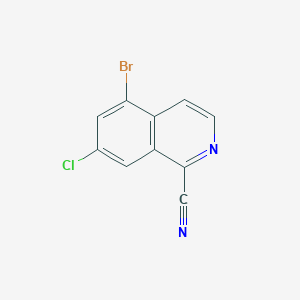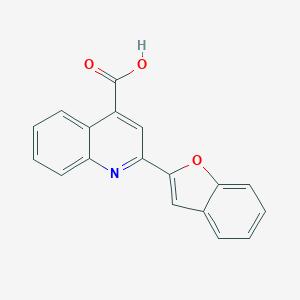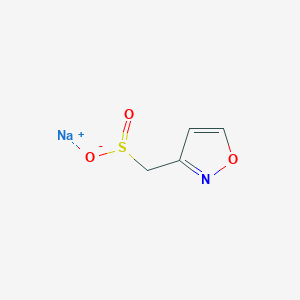
2-(3-Methylcyclobutyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylcyclobutyl)-1,3-oxazole is an organic compound that features a cyclobutyl ring substituted with a methyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclobutyl)-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the 3-methylcyclobutyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a 3-methylcyclobutyl ketone with an amino alcohol can lead to the formation of the oxazole ring through a cyclodehydration reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylcyclobutyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
2-(3-Methylcyclobutyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylcyclobutyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl oxazole: Similar in structure but lacks the methyl group on the cyclobutyl ring.
Methylcyclobutyl imidazole: Contains an imidazole ring instead of an oxazole ring.
Cyclopentyl oxazole: Features a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
2-(3-Methylcyclobutyl)-1,3-oxazole is unique due to the presence of both the 3-methylcyclobutyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(3-methylcyclobutyl)-1,3-oxazole |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-6)8-9-2-3-10-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
NHUKAHCMVXAGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)C2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)






![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)



